Cas no 1082876-26-3 (5-(Piperazin-1-yl)pyridin-2-amine)
5-(Piperazin-1-yl)pyridin-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 5-(Piperazin-1-yl)pyridin-2-amine
- 5-piperazin-1-ylpyridin-2-amine
- 2-Pyridinamine,5-(1-piperazinyl)-
- 5-(Piperazin-1-yl)pyridin-2-ylamine
- 2-Pyridinamine, 5-(1-piperazinyl)-
- SB17637
- NE29687
- GS0832
- 1082876-26-3
- SCHEMBL20307606
- DA-15786
- CHEMBL4552691
- SY181171
- 5-(1-Piperazinyl)-2-pyridinamine
- P2NG7YG5L5
- UNII-P2NG7YG5L5
- AKOS008151414
- AS-47713
- EN300-58872
- CS-M3739
- F15715
- Z877916634
- 5-?(1-?Piperazinyl)?-?2-?pyridinamine
- 2-Amino-5-(1-piperazinyl)pyridine
- SCHEMBL1992377
- MFCD11604842
- DTXSID20651295
-
- MDL: MFCD11604842
- Inchi: 1S/C9H14N4/c10-9-2-1-8(7-12-9)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2,(H2,10,12)
- InChI Key: VBBGHNGROGZGHG-UHFFFAOYSA-N
- SMILES: N1(C2C=NC(=CC=2)N)CCNCC1
Computed Properties
- Exact Mass: 178.121846464g/mol
- Monoisotopic Mass: 178.121846464g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.2
- XLogP3: 0
5-(Piperazin-1-yl)pyridin-2-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at recommended temperature
5-(Piperazin-1-yl)pyridin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029187503-1g |
5-(Piperazin-1-yl)pyridin-2-amine |
1082876-26-3 | 95% | 1g |
$430.44 | 2023-09-04 | |
| Chemenu | CM168972-1000g |
5-(piperazin-1-yl)pyridin-2-amine |
1082876-26-3 | 95%+ | 1000g |
$4800 | 2021-08-05 | |
| Apollo Scientific | OR52774-250mg |
5-Piperazin-1-ylpyridin-2-amine |
1082876-26-3 | 99% | 250mg |
£209.00 | 2025-02-20 | |
| TRC | P482423-100mg |
5-(1-Piperazinyl)-2-pyridinamine |
1082876-26-3 | 100mg |
$ 190.00 | 2023-09-06 | ||
| TRC | P482423-250mg |
5-(1-Piperazinyl)-2-pyridinamine |
1082876-26-3 | 250mg |
$ 368.00 | 2023-09-06 | ||
| TRC | P482423-500mg |
5-(1-Piperazinyl)-2-pyridinamine |
1082876-26-3 | 500mg |
$ 603.00 | 2023-09-06 | ||
| Ambeed | A433280-50mg |
5-(Piperazin-1-yl)pyridin-2-amine |
1082876-26-3 | 98% | 50mg |
$73.0 | 2024-04-26 | |
| Ambeed | A433280-100mg |
5-(Piperazin-1-yl)pyridin-2-amine |
1082876-26-3 | 98% | 100mg |
$123.0 | 2024-04-26 | |
| Ambeed | A433280-250mg |
5-(Piperazin-1-yl)pyridin-2-amine |
1082876-26-3 | 98% | 250mg |
$163.0 | 2024-04-26 | |
| Ambeed | A433280-1g |
5-(Piperazin-1-yl)pyridin-2-amine |
1082876-26-3 | 98% | 1g |
$391.0 | 2024-04-26 |
5-(Piperazin-1-yl)pyridin-2-amine Suppliers
5-(Piperazin-1-yl)pyridin-2-amine Related Literature
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 5-(Piperazin-1-yl)pyridin-2-amine
5-(Piperazin-1-yl)pyridin-2-amine (CAS 1082876-26-3): A Versatile Building Block in Medicinal Chemistry
In the dynamic field of medicinal chemistry, 5-(Piperazin-1-yl)pyridin-2-amine (CAS 1082876-26-3) has emerged as a crucial heterocyclic compound with significant potential in drug discovery. This piperazine-pyridine hybrid structure combines the favorable properties of both aromatic systems, making it an attractive scaffold for pharmaceutical development. With its CAS number 1082876-26-3 serving as a unique identifier, this compound has gained attention in recent years for its role as a pharmacophore in various therapeutic agents.
The molecular structure of 5-(Piperazin-1-yl)pyridin-2-amine features a pyridine ring substituted at the 2-position with an amino group and at the 5-position with a piperazine moiety. This arrangement creates multiple sites for molecular interactions, including hydrogen bonding and π-stacking, which are essential for drug-target binding. Researchers particularly value this compound for its balanced lipophilicity and water solubility, properties that significantly influence bioavailability and ADME profiles of potential drug candidates.
Recent trends in AI-assisted drug discovery have highlighted the importance of compounds like 5-(Piperazin-1-yl)pyridin-2-amine. Machine learning algorithms frequently identify this scaffold in virtual screening studies due to its favorable drug-like properties and privileged structure characteristics. The compound's molecular weight of 178.23 g/mol and hydrogen bond donor/acceptor count (3/4) make it particularly suitable for central nervous system (CNS) drug development, a hot topic in current pharmaceutical research.
The synthetic versatility of 5-(Piperazin-1-yl)pyridin-2-amine (CAS 1082876-26-3) contributes to its widespread use in combinatorial chemistry. Medicinal chemists can readily modify both the pyridine and piperazine moieties to create diverse libraries of analogs. This adaptability has led to its incorporation in several kinase inhibitors, particularly those targeting protein kinases involved in cancer and inflammatory diseases. The compound's logP value (approximately 1.2) suggests good membrane permeability while maintaining sufficient aqueous solubility, striking a balance crucial for oral drug candidates.
In the context of fragment-based drug design, 5-(Piperazin-1-yl)pyridin-2-amine serves as an excellent starting point due to its moderate size and multiple vector points for elaboration. The piperazine nitrogen atoms can participate in salt formation, potentially improving the physicochemical properties of lead compounds. Meanwhile, the 2-aminopyridine moiety often contributes to target binding through hydrogen bond interactions with protein residues, a feature extensively documented in X-ray crystallography studies of protein-ligand complexes.
The pharmaceutical industry's growing interest in GPCR-targeted therapies has further elevated the importance of 5-(Piperazin-1-yl)pyridin-2-amine. Many G protein-coupled receptor modulators contain similar piperazine-containing scaffolds, making this compound a valuable intermediate for neurotransmitter receptor ligands. Recent publications have highlighted its use in developing potential treatments for neurological disorders, with particular emphasis on dopamine and serotonin receptor modulation.
From a green chemistry perspective, synthetic routes to 5-(Piperazin-1-yl)pyridin-2-amine continue to evolve, with recent advances focusing on catalytic methods and atom-economical transformations. These developments address the pharmaceutical industry's increasing demand for sustainable synthesis of key intermediates. The compound's stability under standard storage conditions (typically room temperature in inert atmosphere) and good shelf life make it practical for both research and potential scale-up applications.
Analytical characterization of 5-(Piperazin-1-yl)pyridin-2-amine typically involves HPLC, NMR spectroscopy (showing characteristic peaks at δ 7.5-8.0 ppm for pyridine protons and δ 2.5-3.5 ppm for piperazine protons), and mass spectrometry. These techniques ensure the compound meets the stringent purity standards required for pharmaceutical applications, typically >95% by HPLC analysis. The growing availability of high-quality CAS 1082876-26-3 from reliable suppliers has facilitated its adoption in both academic and industrial settings.
Looking forward, 5-(Piperazin-1-yl)pyridin-2-amine is poised to maintain its relevance in medicinal chemistry as researchers explore new therapeutic targets. Its compatibility with parallel synthesis techniques and high-throughput screening platforms ensures continued utility in modern drug discovery paradigms. As the pharmaceutical industry increasingly focuses on precision medicine and personalized therapies, versatile building blocks like this piperazine-pyridine hybrid will undoubtedly play crucial roles in developing the next generation of therapeutic agents.
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